erythro-N-Boc-O-benzyl-L-serine epoxide
Overview
Description
erythro-N-Boc-O-benzyl-L-serine epoxide is a complex organic compound that features a tert-butyl group, a benzyloxy group, and an oxirane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves multiple steps. One common method includes the reaction of a benzyloxy-substituted epoxide with a tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
erythro-N-Boc-O-benzyl-L-serine epoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
erythro-N-Boc-O-benzyl-L-serine epoxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can react with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tert-butyl and benzyloxy groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds to erythro-N-Boc-O-benzyl-L-serine epoxide include:
tert-Butyl (benzyloxy)carbamate: Lacks the oxirane ring but has similar functional groups.
tert-Butyl ((S)-2-(benzyloxy)-1-((S)-hydroxy)ethyl)carbamate: Contains a hydroxy group instead of an oxirane ring.
tert-Butyl ((S)-2-(benzyloxy)-1-((S)-chloro)ethyl)carbamate: Contains a chloro group instead of an oxirane ring.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375927 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92085-96-6 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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